N-(2,4-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group attached to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the thiophene ring using fluorinating agents such as elemental fluorine or other fluorinating reagents.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.
Coupling with 2,4-Dimethylphenyl Group: The final step involves coupling the sulfonamide derivative with 2,4-dimethylphenylamine under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of N2-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N~2~-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and electronic devices.
Chemical Biology: It is used as a probe in chemical biology studies to investigate biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethylphenyl)-N-methylformamide
- N-(2,4-Dimethylphenyl)-N’-methylformamidine
Uniqueness
N~2~-(2,4-Dimethylphenyl)-5-Fluoro-2-Thiophenesulfonamide is unique due to the presence of the fluorine atom and the thiophene ring, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-8-3-4-10(9(2)7-8)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3 |
InChI Key |
FBAYNXRAFIMTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F)C |
Origin of Product |
United States |
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